Chemical structure of Methyl 2-((4-chloropyridin-2-yl)thio)acetate
Chemical structure of Methyl 2-((4-chloropyridin-2-yl)thio)acetate
A Bifunctional Scaffold for PPAR Agonist Development and Heterocyclic Synthesis
Executive Summary
Methyl 2-((4-chloropyridin-2-yl)thio)acetate (CAS 1346809-16-2) represents a critical intermediate in the design of metabolic modulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Distinguished by its 2,4-disubstituted pyridine core, this molecule offers two distinct orthogonal reactivity handles: a 4-chloro substituent amenable to palladium-catalyzed cross-coupling and a C2-thioacetate tail that functions as a pharmacophoric anchor or cyclization precursor. This guide details the structural properties, validated synthetic protocols, and strategic applications of this scaffold in modern medicinal chemistry.
Molecular Architecture & Physicochemical Profile
The molecule comprises a pyridine ring substituted at the ortho position (C2) with a methyl thioglycolate moiety and at the para position (C4) with a chlorine atom. The sulfur atom acts as a soft nucleophile during synthesis and a metabolic hinge in the final drug candidate, while the ester provides a masked carboxylic acid, essential for receptor binding (typically PPAR
Key Physicochemical Data
| Property | Value | Relevance |
| Formula | Core composition | |
| MW | 217.67 g/mol | Fragment-based drug design (FBDD) compliant |
| CAS No. | 1346809-16-2 | Unique identifier |
| LogP (Calc) | ~2.6 | Moderate lipophilicity; good membrane permeability |
| PSA | ~64.5 Ų | Within Veber rules for oral bioavailability |
| H-Bond Acceptors | 4 (N, S, O, O) | Receptor pocket interaction points |
| Electronic Effect | 4-Cl (Inductive withdrawal) | Activates C2/C6 for nucleophilic attack if needed |
Synthetic Pathway: Chemo-Selective S-Alkylation
The synthesis relies on the high nucleophilicity of the thiolate anion generated from 4-chloropyridine-2-thiol. Unlike chloropyridines which might undergo nucleophilic aromatic substitution (
Mechanistic Workflow
-
Deprotonation: A weak base (Potassium Carbonate) deprotonates the thiol (
). -
Nucleophilic Attack: The resulting thiolate attacks the alkyl halide.
-
Selectivity: The reaction is highly chemoselective for sulfur over the pyridine nitrogen due to the "soft-soft" interaction principle and the specific basicity conditions.
Figure 1: Chemoselective S-alkylation pathway avoiding N-alkylation side products.
Experimental Protocol: Validated Synthesis
Note: This protocol is adapted from standard procedures for alkyl (pyridin-2-ylthio)acetates.
Materials
-
Substrate: 4-chloropyridine-2-thiol (1.0 eq)
-
Alkylating Agent: Methyl bromoacetate (1.1 eq)
-
Base: Anhydrous
(1.5 eq)[1] -
Solvent: Acetone (Reagent grade) or DMF (for larger scales)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 4-chloropyridine-2-thiol (e.g., 10 mmol) and anhydrous Acetone (50 mL).
-
Activation: Add anhydrous
(15 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure formation of the potassium thiolate salt. Visual cue: The suspension may change color slightly. -
Addition: Cool the mixture to 0°C (ice bath) to control exothermicity. Add Methyl bromoacetate (11 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1) after 2 hours. The thiol spot (lower
) should disappear.
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85-95%.
-
Therapeutic Applications & Divergent Synthesis
This scaffold is a "privileged structure" in the synthesis of PPAR agonists (specifically PPAR
Strategic Functionalization
The molecule serves as a divergence point:
-
Path A (Suzuki/Buchwald): The 4-chloro group is an excellent handle for Pd-catalyzed cross-coupling to introduce aryl or amine groups, expanding the hydrophobic tail required for the PPAR ligand binding pocket.
-
Path B (Hydrolysis): The methyl ester is hydrolyzed (LiOH/THF) to the free acid, which forms the polar head group interacting with the PPAR receptor's Tyr/His residues.
Figure 2: Divergent synthetic utility of the scaffold in drug discovery.
Case Study: PPAR Agonist Design
In the development of compounds similar to GW501516 or Pirinixic acid (Wy-14643) , the thioacetic acid head group is crucial. The 4-position of the pyridine is often substituted with lipophilic chains (e.g., trifluoromethyl-phenyl groups) to occupy the large hydrophobic pocket of the PPAR receptor. This specific methyl ester intermediate allows researchers to install that lipophilic chain before exposing the sensitive carboxylic acid.
References
-
PubChem. (2025).[3] Methyl 2-(6-chloropyridin-2-ylthio)acetate (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]
-
Kadayat, T.M., et al. (2018).[4][5] "Synthesis of a unique dimethyl thiazoline containing intermediate of novel peroxisome proliferator-activated receptors(PPAR)δ agonists." Tetrahedron Letters, 59(50), 4384–4386.[4] (Demonstrates analogous thioacetate/PPAR chemistry).
-
Rodinovskaya, L., et al. (2025).[6] "Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles." Thieme Connect. (Details cyclization utility of pyridyl-thioacetates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents [organic-chemistry.org]
- 3. Methyl 2-(6-chloropyridin-2-ylthio)acetate | C8H8ClNO2S | CID 14698025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
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